molecular formula C10H12N2O4S B11814960 Methyl 4-cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

Methyl 4-cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

Cat. No.: B11814960
M. Wt: 256.28 g/mol
InChI Key: KGCVUGDQHKFTCJ-UHFFFAOYSA-N
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Description

Methyl 4-cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C10H12N2O4S. This compound is part of the pyrimidine family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the cyclopropyl and methylsulfonyl groups in its structure makes it a unique compound with specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a pyrimidine ring, followed by the introduction of the cyclopropyl and methylsulfonyl groups through substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates, recycling of solvents, and stringent quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides or amines.

Scientific Research Applications

Methyl 4-cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system involved. For example, in medicinal chemistry, the compound might inhibit a particular enzyme, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate
  • Ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
  • Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate
  • Methyl 5-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate

Uniqueness

Methyl 4-cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate is unique due to the presence of both the cyclopropyl and methylsulfonyl groups. These groups confer specific chemical properties, such as increased stability and reactivity, making the compound valuable in various applications. The combination of these functional groups is not commonly found in similar compounds, which often have different substituents or structural features.

Properties

IUPAC Name

methyl 4-cyclopropyl-2-methylsulfonylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-16-9(13)7-5-11-10(17(2,14)15)12-8(7)6-3-4-6/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCVUGDQHKFTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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